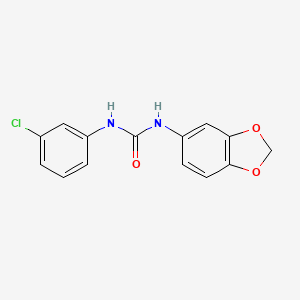

N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea

Description

The exact mass of the compound N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea is 290.0458199 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-9-2-1-3-10(6-9)16-14(18)17-11-4-5-12-13(7-11)20-8-19-12/h1-7H,8H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQALLDWGMKWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444286-01-5 | |

| Record name | N-(1,3-BENZODIOXOL-5-YL)-N'-(3-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Benzodioxole-Urea Scaffold: A Technical Guide to Design, Synthesis, and Optimization

Topic: Benzodioxole-Urea Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The fusion of the 1,3-benzodioxole ring with a urea linker represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity, hydrogen-bonding capability, and conformational rigidity. While this scaffold has demonstrated nanomolar potency against targets such as Soluble Epoxide Hydrolase (sEH) and VEGFR-2 , it carries a significant metabolic liability: the susceptibility of the methylenedioxy bridge to CYP450-mediated oxidation.

This guide provides a rigorous technical analysis of the benzodioxole-urea class, detailing the structural rationale for its binding affinity, strategies to mitigate metabolic activation, and validated protocols for synthesis and biological evaluation.

The Pharmacophore: Structural Rationale[1][2][3]

The efficacy of benzodioxole-urea derivatives stems from the synergistic interaction of two distinct pharmacophores:

-

The Urea Linker (

):-

Acts as a primary hydrogen bond donor/acceptor motif.[1]

-

Mechanism: In hydrolytic enzymes (like sEH), the urea protons stabilize the oxyanion hole or bind to catalytic aspartate residues. In kinases, they form a "bidentate" hydrogen bond with the Glu/Asp pair in the DFG-out pocket.

-

-

The 1,3-Benzodioxole Ring:

-

Bioisosterism: Serves as a lipophilic bioisostere for catechol or phenyl rings, improving membrane permeability (LogP modulation) while maintaining planarity.

-

Electronic Effect: The electron-donating oxygen atoms increase the electron density of the aromatic ring, influencing the pKa of the attached urea nitrogen.

-

Primary Therapeutic Targets

A. Soluble Epoxide Hydrolase (sEH) Inhibition

The most authoritative application of this scaffold is in the inhibition of sEH. sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into less active diols (DHETs).[2][3]

-

Binding Mode: The urea moiety mimics the transition state of the epoxide ring opening. The benzodioxole group occupies the large hydrophobic pocket of the enzyme, displacing water and increasing binding entropy.

-

Therapeutic Outcome: Stabilization of EETs leads to vasodilation, neuroprotection, and reduced renal inflammation.

B. Kinase Inhibition (VEGFR-2)

In oncology, benzodioxole-urea derivatives function as Type II kinase inhibitors.

-

Mechanism: They bind to the inactive (DFG-out) conformation of the kinase. The benzodioxole moiety often extends into the allosteric hydrophobic back pocket, providing selectivity over other kinases.

Critical Liability: Metabolic Activation & Toxicity

Expert Insight: The primary failure mode for benzodioxole drugs in late-stage development is Mechanism-Based Inhibition (MBI) of CYP450 enzymes.

The Mechanism of Toxicity:

-

CYP Oxidation: Cytochrome P450 oxidizes the methylene bridge (

) of the benzodioxole. -

Carbene Formation: This generates a reactive carbene intermediate.[4]

-

Heme Adduction: The carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a stable complex that inactivates the enzyme (Suicide Inhibition).

Optimization Strategy (The "Fix"): To retain potency while eliminating toxicity, replace the hydrogens on the methylene bridge with fluorine. 2,2-Difluoro-1,3-benzodioxole is metabolically stable and prevents carbene formation while mimicking the steric profile of the parent ring.

Visualizing the Signaling & Mechanism

The following diagram illustrates the sEH pathway and the specific intervention point of Benzodioxole-Urea inhibitors.

Figure 1: Mechanism of Action. The inhibitor blocks sEH, preventing the degradation of beneficial EETs.[3]

Synthetic Architecture

Methodology Selection[1][3][10][11][12]

-

Method A: Isocyanate Coupling (Standard): High yield, but requires handling toxic isocyanates.

-

Method B: CDI Activation (Safety-First): Uses 1,1'-Carbonyldiimidazole (CDI) to generate the isocyanate in situ. Preferred for scale-up.

Synthesis Workflow Diagram

Figure 2: Dual synthetic pathways allowing for flexibility based on reagent availability and safety requirements.

Experimental Protocols

Protocol A: Synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)urea

Rationale: This protocol uses the Isocyanate method for maximum yield in a discovery setting.

Reagents:

-

3,4-(Methylenedioxy)aniline (1.0 eq)

-

4-Chlorophenyl isocyanate (1.1 eq)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 3,4-(Methylenedioxy)aniline (500 mg, 3.65 mmol) in 10 mL anhydrous DCM.

-

Addition: Cool the solution to 0°C. Add 4-Chlorophenyl isocyanate (616 mg, 4.01 mmol) dropwise over 5 minutes. Note: Exothermic reaction; control temperature to prevent impurity formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (the urea) should form.

-

Monitoring: Check completion via TLC (Hexane:EtOAc 1:1). The aniline spot (

) should disappear. -

Workup: Filter the precipitate under vacuum. Wash the filter cake 3x with cold DCM (to remove unreacted isocyanate) and 2x with Diethyl Ether.

-

Purification: Recrystallize from hot Ethanol if purity is <95% by HPLC.

Protocol B: In Vitro sEH Inhibition Assay (Fluorescent)

Rationale: Uses a self-validating fluorescent substrate (PHOME) to measure hydrolysis rates.

-

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Enzyme: Recombinant human sEH (1 nM final concentration).

-

Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME).

-

Procedure:

-

Incubate Enzyme (1 nM) with Inhibitor (Benzodioxole-urea derivative, varying concentrations) for 5 minutes at 30°C.

-

Add Substrate (PHOME, 50

M). -

Measurement: Monitor fluorescence (

nm, -

Analysis: Calculate

using non-linear regression (Hill equation).

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on sEH potency and metabolic stability.

| Compound ID | R1 (Aryl Ring) | R2 (Bridge) | sEH IC50 (nM) | CYP Inhibition | Notes |

| BDX-01 | Phenyl | 12 | High | Potent but metabolically unstable. | |

| BDX-02 | 4-Chlorophenyl | 2.5 | High | Chlorine improves lipophilic filling. | |

| BDX-03 | 4-Trifluoromethoxyphenyl | 0.8 | High | Optimized hydrophobic interaction. | |

| BDX-04 | 4-Trifluoromethoxyphenyl | 1.2 | Low | Lead Candidate. Difluoro-substitution retains potency and blocks CYP oxidation. | |

| BDX-05 | 4-Chlorophenyl | 450 | Low | Steric bulk at the bridge disrupts binding. |

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry.

-

Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism.

-

Wilhelm, A., et al. (2006). "Discovery and structure-activity relationships of novel benzodioxole-urea derivatives as VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Kitamura, S., et al. (2019). "Design and synthesis of 2,2-difluorobenzo[d][1,3]dioxole derivatives as metabolically stable sEH inhibitors." Chemical and Pharmaceutical Bulletin.

Sources

- 1. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Uncharted: A Technical Guide to Small Molecule Screening for Novel Compounds

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic lead is both an art and a science. This guide provides an in-depth, technical roadmap for navigating this path, particularly when your compound of interest, such as a molecule identified by a unique CAS number like 444286-01-5, is not found in commercially available screening libraries. We will delve into the strategic decisions, experimental workflows, and data interpretation necessary to build a successful screening campaign around a novel chemical entity.

Part 1: The Starting Point: Characterizing Your Novel Compound

Before embarking on a large-scale screening effort, a thorough characterization of your novel small molecule is paramount. This initial phase provides the foundational knowledge to design meaningful assays and select appropriate screening strategies.

In Silico Profiling: The Digital Fingerprint

Computational tools offer a rapid and cost-effective means to predict the physicochemical and potential biological properties of your compound. This "digital fingerprint" can guide initial experimental work and help anticipate potential challenges.

Key Parameters to Assess:

| Parameter | Importance | Recommended Tools |

| Molecular Weight | Influences solubility, membrane permeability, and overall "drug-likeness". | [1], PubChem |

| LogP (Lipophilicity) | Affects absorption, distribution, metabolism, and excretion (ADME) properties. | SwissADME, ChemDraw |

| Topological Polar Surface Area (TPSA) | Predicts cell permeability and blood-brain barrier penetration. | SwissADME, Molinspiration |

| Solubility (LogS) | Crucial for assay development and formulation. | ALOGPS, SwissADME |

| PAINS (Pan-Assay Interference Compounds) Alert | Identifies promiscuous compounds that can lead to false-positive results. | FAF-Drugs4, ZINC PAINS Remover |

Initial In Vitro Assessment: From Theory to Practice

With a computational profile in hand, the next step is to confirm these predictions at the bench.

Essential Preliminary Experiments:

-

Purity and Identity Confirmation:

-

Method: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Rationale: Ensures that the biological activity observed is due to your compound of interest and not an impurity.

-

-

Solubility Determination:

-

Method: Kinetic and thermodynamic solubility assays in relevant buffers (e.g., PBS, DMSO).

-

Rationale: Poor solubility can lead to compound precipitation in assays, causing artifacts and unreliable data.

-

-

Stability Assessment:

-

Method: Incubate the compound in assay buffer at the screening temperature and measure its concentration over time using HPLC.

-

Rationale: Unstable compounds can degrade during the assay, leading to a loss of activity and inaccurate results.

-

Part 2: Building Your Arsenal: Sourcing and Library Strategy

With a well-characterized compound, the focus shifts to designing a screening strategy. Since the compound is not in a standard library, a more tailored approach is required.

Sourcing Your Compound

For a novel entity, "off-the-shelf" purchasing is unlikely. The primary route is custom synthesis . Several vendors specialize in synthesizing novel small molecules based on your provided structure. It is crucial to obtain a high-purity batch with thorough quality control documentation.

Strategic Library Selection

The absence of your specific compound in pre-made libraries necessitates a creative approach to library selection. The goal is to screen a collection of molecules that are most likely to yield meaningful biological insights.

Key Library Types to Consider:

| Library Type | Description | Key Vendors |

| Diversity-Based Libraries | Contain a wide range of structurally diverse molecules, ideal for initial "hit" discovery when the target is unknown or poorly characterized.[2][3][4] | MedChemExpress[2], Life Chemicals[3], MilliporeSigma (Aldrich Market Select)[4][5] |

| Focused (Targeted) Libraries | Comprised of compounds known to interact with a specific protein family (e.g., kinases, GPCRs, ion channels).[6] | TargetMol[7], ChemScene[8], Asinex |

| Fragment Libraries | Contain smaller, less complex molecules, used in fragment-based drug discovery (FBDD) to identify initial binding fragments that can be optimized into more potent leads.[2] | MedChemExpress[2] |

| Bioactive Compound Libraries | Collections of compounds with known biological activity, including approved drugs, useful for drug repurposing studies.[9] | SPARC[9] |

Workflow for Library Strategy with a Novel Compound:

Caption: Library selection workflow for a novel compound.

Part 3: The Engine of Discovery: A High-Throughput Screening (HTS) Workflow

The HTS campaign is the core of the discovery process. A robust and well-validated assay is the bedrock of a successful screen.

Assay Development and Optimization

-

Assay Principle: Choose an assay format that is sensitive, reproducible, and scalable. Common formats include fluorescence intensity, luminescence, and absorbance.

-

Reagent Optimization: Titrate all assay components (e.g., enzyme, substrate, cells) to determine the optimal concentrations for a robust signal-to-background ratio.

-

Assay Miniaturization: Adapt the assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.

-

Assay Validation:

-

Z'-factor: A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

-

Signal-to-Background (S/B) Ratio: Should be sufficiently high to distinguish hits from noise.

-

DMSO Tolerance: Ensure the assay is not adversely affected by the concentration of DMSO used to solubilize the compounds.

-

Step-by-Step HTS Protocol: A Representative Example

This protocol outlines a typical biochemical HTS experiment.

-

Compound Plating:

-

Using an acoustic liquid handler, transfer nanoliter volumes of library compounds from source plates to 384-well assay plates.

-

Include positive (e.g., a known inhibitor) and negative (e.g., DMSO) controls on each plate.

-

-

Reagent Addition:

-

Add the enzyme and any other necessary co-factors to the assay plates using a multi-channel liquid dispenser.

-

Incubate for a pre-determined time at a controlled temperature.

-

-

Reaction Initiation:

-

Add the substrate to initiate the enzymatic reaction.

-

-

Signal Detection:

-

After a defined incubation period, stop the reaction (if necessary) and read the plates on a plate reader compatible with the assay format (e.g., fluorescence, luminescence).

-

-

Data Acquisition:

-

The plate reader software will generate raw data for each well.

-

HTS Workflow Diagram:

Caption: A typical high-throughput screening workflow.

Part 4: From Data to Decisions: Hit-to-Lead Generation

The output of an HTS campaign is a large dataset that requires careful analysis to identify promising "hits" and advance them to the "lead" stage.

Data Analysis and Hit Identification

-

Data Normalization: Raw data is normalized to the plate controls (positive and negative) to account for plate-to-plate variability. The percent inhibition or activation is calculated for each compound.

-

Hit Selection: A "hit" is typically defined as a compound that produces a response greater than a pre-defined threshold (e.g., 3 standard deviations from the mean of the negative controls).

-

Dose-Response Confirmation: Hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50).

Hit Triage and Validation

It is critical to eliminate false positives and prioritize the most promising hits.

Key Triage Steps:

-

Promiscuity Check: Test hits in orthogonal and counter-screens to eliminate compounds that interfere with the assay technology or are non-specific.

-

Structural Analysis: Review the chemical structures of the hits to flag any known PAINS or other undesirable functionalities.

-

Hit Expansion: Test commercially available analogs of the confirmed hits to begin building a preliminary Structure-Activity Relationship (SAR).

Hit-to-Lead Process Diagram:

Caption: The hit-to-lead progression pipeline.

Conclusion

Screening a novel small molecule not present in existing libraries presents a unique set of challenges, but also a significant opportunity for discovery. By adopting a systematic approach that begins with thorough compound characterization, employs a strategic library selection process, and executes a robust HTS campaign, researchers can successfully identify and validate novel biological activities. This guide provides a framework for navigating this complex but rewarding journey, transforming a single molecule into a potential starting point for the next generation of therapeutics.

References

-

Schrödinger. Prepared Commercial Libraries. [Link]

-

Biosciences Central Research Facility(GZ). Small Molecule Library. [Link]

-

SPARC Drug Discovery - SickKids Research Institute. Small Molecule Libraries. [Link]

-

Asinex. Screening Libraries. [Link]

-

PubChem. 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1). [Link]

-

CAS Common Chemistry. (3aR,4S,5R,8R,8aR)-1,2,3,3a,4,5,8,8a-Octahydro-4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-6-azulenecarboxaldehyde. [Link]

-

EMBL-EBI. Advanced Search - ChEBI Database. [Link]

Sources

- 1. Advanced Search - ChEBI Database [ebi.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 小分子化合物庫設計 [sigmaaldrich.com]

- 5. schrodinger.com [schrodinger.com]

- 6. biocrfgz.hkust-gz.edu.cn [biocrfgz.hkust-gz.edu.cn]

- 7. Compound Libraries | Inhibitors | Virtual Screening - TargetMol | TAR [targetmol.com]

- 8. chemscene.com [chemscene.com]

- 9. Small Molecule Libraries - SPARC Drug Discovery [lab.research.sickkids.ca]

Foreword: The Ubiquitous Urea Moiety in Modern Drug Discovery

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosgene - Wikipedia [en.wikipedia.org]

- 14. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Electrocatalysts for Urea Synthesis from CO2 and Nitrogenous Species: From CO2 and N2/NOx Reduction to urea synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions [organic-chemistry.org]

Lipophilic Urea Derivatives for Drug Discovery: A Technical Guide

Executive Summary

The urea moiety represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful drugs. Its unique ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with biological targets.[1][2][3] When appended with lipophilic groups, these derivatives gain the ability to traverse cellular membranes and access intracellular targets, making them particularly effective in oncology and other challenging therapeutic areas. This guide provides an in-depth exploration of lipophilic urea derivatives, covering their fundamental medicinal chemistry, synthesis, mechanisms of action, and key experimental protocols for their evaluation. We will place a special focus on their role as multi-kinase inhibitors, exemplified by the blockbuster drug Sorafenib, to provide researchers with a comprehensive understanding of this vital class of therapeutic agents.

Introduction: The Power of a Simple Scaffold

The journey of urea in chemistry, beginning with Friedrich Wöhler's synthesis in 1828, marked the dawn of modern organic chemistry.[4] In drug discovery, its derivatives have become indispensable. The central urea functional group (–NH–(C=O)–NH–) provides a rigid, planar structure with two N-H groups acting as hydrogen bond donors and a carbonyl oxygen serving as an excellent hydrogen bond acceptor.[1] This arrangement is ideal for anchoring a molecule within the active site of a protein, particularly enzymes like kinases.[1]

The "lipophilic" aspect of these derivatives is a critical design element. By incorporating greasy, non-polar (often aromatic) groups, medicinal chemists can modulate a compound's physicochemical properties. Increased lipophilicity can enhance membrane permeability, improve oral bioavailability, and facilitate entry into the hydrophobic pockets of target proteins. However, it is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[5] An optimal range for the distribution coefficient (logD) is often considered to be between 1 and 3.[5]

This guide will focus on diaryl ureas, a prominent class of lipophilic urea derivatives that have yielded numerous successful kinase inhibitors.

Medicinal Chemistry and Synthesis Strategies

The Urea Moiety as a Hinge-Binding Motif

In the context of kinase inhibition, the diaryl urea structure is exceptionally effective. It frequently acts as a "Type II" inhibitor, which binds to the inactive "DFG-out" conformation of the kinase.[1] The urea functionality typically forms two crucial hydrogen bonds: one with the side-chain carboxylate of a conserved glutamic acid in the αC-helix and another with the backbone amide of the aspartate residue in the DFG motif.[1] This bidentate interaction is a cornerstone of their high-affinity binding.

The Role of Lipophilic Substituents

The lipophilic aryl groups flanking the central urea core are not mere spectators. They serve several critical functions:

-

Target Selectivity: The specific nature, substitution pattern, and conformation of these groups dictate which kinases the molecule will inhibit. They make van der Waals contacts with hydrophobic residues in and around the ATP-binding pocket.

-

ADME Properties: As mentioned, these groups are primary drivers of the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Potency: Fine-tuning the electronics and sterics of these aromatic rings is a key strategy in lead optimization to maximize potency.

Common Synthetic Routes

The synthesis of unsymmetrical diaryl ureas is most commonly achieved through the reaction of an amine with an isocyanate. This method is robust, high-yielding, and tolerant of a wide range of functional groups.

A general synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of diaryl urea derivatives.

Traditional methods often employed hazardous reagents like phosgene.[4] Modern, safer alternatives such as triphosgene, N,N'-carbonyldiimidazole (CDI), or palladium-catalyzed cross-coupling reactions are now preferred.[4][6][7]

Mechanism of Action: Multi-Kinase Inhibition

Lipophilic urea derivatives, most notably Sorafenib and Regorafenib, function as multi-kinase inhibitors.[8][9][10] This means they block the activity of several different protein kinases involved in key cancer-promoting processes.

The primary pathways targeted include:

-

Tumor Cell Proliferation: By inhibiting the RAF/MEK/ERK signaling pathway (also known as the MAP kinase pathway), these drugs can halt uncontrolled cell division.[11] Sorafenib was originally developed as a potent inhibitor of Raf-1 kinase.[11][12]

-

Angiogenesis: They block Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][13]

-

Metastasis and Tumor Microenvironment: Inhibition of kinases like KIT, RET, and FGFR disrupts signals that promote cancer spread and support the tumor's local environment.[8][14]

Sources

- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]

- 7. Urea derivative synthesis by amidation [organic-chemistry.org]

- 8. Regorafenib - NCI [dctd.cancer.gov]

- 9. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hematologyandoncology.net [hematologyandoncology.net]

- 11. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 14. stivarga.com [stivarga.com]

Methodological & Application

Application Note: High-Throughput Screening of Soluble Epoxide Hydrolase (sEH) Inhibitors Using Urea Derivatives

Abstract & Scope

This guide details the protocol for characterizing soluble epoxide hydrolase (sEH) inhibitors, specifically focusing on urea derivatives (e.g., AUDA, TPPU). These compounds act as transition-state mimics, stabilizing endogenous epoxyeicosatrienoic acids (EETs) to exert anti-inflammatory and antihypertensive effects.

Unlike generic protocols, this document addresses critical experimental artifacts, including the "Albumin Shift" —a phenomenon where bovine serum albumin (BSA) sequesters lipophilic urea inhibitors, artificially inflating IC₅₀ values.

Biological Context & Mechanism

The sEH enzyme (EPHX2) hydrolyzes bioactive EETs into biologically less active dihydroxyeicosatrienoic acids (DHETs).[1] Urea derivatives inhibit sEH by mimicking the transition state of the epoxide ring-opening reaction.[2][3]

-

Mechanism: The urea carbonyl oxygen forms hydrogen bonds with tyrosine residues (Tyr381, Tyr465 ) in the active site, while the urea NH groups hydrogen bond with the catalytic aspartate (Asp333 ), effectively locking the enzyme.

Figure 1: The Arachidonic Acid Cascade & sEH Inhibition

This diagram illustrates the metabolic fate of Arachidonic Acid and the intervention point of Urea Inhibitors.

Caption: sEH hydrolyzes beneficial EETs into inactive DHETs.[1][4] Urea inhibitors block this step, preserving EET levels.

Assay Principle: The PHOME Reporter

We utilize PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) as the fluorogenic substrate.

-

Hydrolysis: sEH attacks the epoxide ring of PHOME.[4]

-

Cyclization: The intermediate undergoes intramolecular cyclization.[4][5]

-

Signal Release: This releases a cyanohydrin, which spontaneously decomposes into cyanide and 6-methoxy-2-naphthaldehyde .[4][5][6]

-

Detection: The aldehyde is highly fluorescent (Ex: 330 nm / Em: 465 nm).[4][7]

Materials & Reagents

| Component | Specification | Critical Note |

| Enzyme | Human Recombinant sEH | Store at -80°C. Avoid repeated freeze-thaw cycles. |

| Substrate | PHOME (50 µM stock) | Light sensitive. Soluble in DMSO.[5] |

| Inhibitor | AUDA or TPPU | Dissolve in DMSO. Lipophilic: Sticks to plastics/proteins. |

| Assay Buffer | 25 mM Bis-Tris-HCl, pH 7.0 | pH 7.0 is optimal for human sEH (pH 7.4 is acceptable). |

| Additive | BSA (Bovine Serum Albumin) | Warning: See "Expert Insights" below regarding concentration. |

| Plate | 384-well Black, Low-Binding | Essential to prevent inhibitor loss to plastic walls. |

Detailed Protocol

Phase 1: Reagent Preparation

-

Assay Buffer: Prepare 25 mM Bis-Tris-HCl (pH 7.0).

-

Standard Screening: Add 0.1 mg/mL BSA (improves Z', stabilizes enzyme).

-

Potency (Ki) Determination: Use <0.01 mg/mL BSA or 0.01% Triton X-100 to avoid inhibitor sequestration.

-

-

Enzyme Solution: Dilute sEH in Assay Buffer to 2x final concentration (typically ~6-8 nM final, so prep 12-16 nM). Keep on ice.

-

Substrate Solution: Dilute PHOME stock in Assay Buffer to 2x final concentration (typically 50 µM final).

Phase 2: Experimental Workflow

Figure 2: Assay Workflow Diagram

Visualizing the liquid handling steps for a 384-well plate format.

Caption: Step-by-step liquid handling workflow. Pre-incubation (Step 4) is critical for urea inhibitors.

-

Inhibitor Addition: Dispense 0.5 µL of test compounds (in DMSO) into the plate. Include DMSO-only wells (100% Activity) and Inhibitor-Control wells (0% Activity).

-

Enzyme Addition: Add 10 µL of diluted sEH enzyme.

-

Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 10 minutes at Room Temp .

-

Why? Urea inhibitors are competitive but can exhibit slow on-rates. Pre-incubation ensures equilibrium binding.

-

-

Substrate Initiation: Add 10 µL of diluted PHOME substrate.

-

Detection: Immediately read fluorescence in kinetic mode for 20–30 minutes.

Senior Scientist Insights (Troubleshooting & Optimization)

The "Albumin Shift" (Critical)

Urea derivatives (e.g., AUDA, TPPU) are highly lipophilic.

-

The Problem: If you use standard assay buffers containing 1 mg/mL BSA, the albumin acts as a "sink," binding the inhibitor and reducing the free concentration available to inhibit sEH.

-

The Data: An inhibitor might show an IC₅₀ of 2 nM in BSA-free buffer, but 200 nM in 1 mg/mL BSA.

-

Recommendation: For library screening (High Throughput), use 0.1 mg/mL BSA to prevent enzyme denaturation and ensure robust Z' factors. For precise Ki determination, minimize BSA or mathematically correct for the shift.

Solubility & False Positives

Urea derivatives often have poor aqueous solubility.

-

Visual Check: At concentrations >10 µM, look for precipitation. Precipitates can scatter light, interfering with the fluorescence reading (quenching or scattering).

-

DMSO Limit: Keep final DMSO concentration <1% (v/v). sEH is relatively stable in DMSO, but higher percentages can affect PHOME solubility.

Autofluorescence

The PHOME product emits in the blue region (465 nm). Many library compounds also fluoresce here.

-

Mitigation: Always use Kinetic Mode . Calculate the slope (Rate of RFU increase) rather than a single endpoint. A fluorescent compound will have a high initial offset but a flat slope (0 rate), correctly identifying it as a non-inhibitor.

Data Analysis

IC₅₀ Calculation

Calculate the slope (RFU/min) for the linear portion of the reaction (typically mins 5–15). Normalize data:

Fit using a 4-parameter logistic equation (Sigmoidal dose-response).

Z' Factor (Assay Robustness)

For HTS validation, calculated using positive (DMSO) and negative (excess AUDA) controls:

References

-

Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health.[4][10] Annual Review of Pharmacology and Toxicology. [Link]

-

Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[1][4][9][11] Journal of Medicinal Chemistry. [Link]

-

Wolf, N. M., et al. (2006). Soluble epoxide hydrolase: a novel target for pain treatment. Journal of Medicinal Chemistry (Discussing Urea mechanism). [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metabolomics.se [metabolomics.se]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Sapphire North America [sapphire-usa.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: In Vitro Kinase Inhibition Profiling for Benzodioxole Urea Derivatives

Introduction & Mechanistic Rationale

Benzodioxole urea derivatives represent a privileged scaffold in medicinal chemistry, frequently designed as Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation (DFG-in), benzodioxole ureas typically stabilize the inactive DFG-out conformation.

The urea moiety functions as a "linker-binder," forming critical hydrogen bonds with the conserved Glu-Lys salt bridge and the aspartate of the DFG motif. The benzodioxole group is lipophilic and often occupies the allosteric hydrophobic pocket exposed only when the kinase activation loop is in the inactive state.

Critical Assay Implication: Because these compounds induce a conformational change (DFG-in

Mechanism of Action Visualization

Figure 1: Kinetic mechanism of Benzodioxole Ureas stabilizing the DFG-out kinase conformation.

Compound Management & Solubility

Benzodioxole ureas are notoriously lipophilic and prone to precipitation in aqueous buffers. They are also susceptible to colloidal aggregation , which causes false-positive inhibition by sequestering the enzyme.

Protocol A: Solubilization & Serial Dilution

Objective: Maintain compound solubility while minimizing DMSO tolerance issues.

-

Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to 10 mM. Vortex and sonicate for 5 minutes.

-

Caution: Ureas can hydrolyze over long-term storage in wet DMSO. Use single-use aliquots stored at -80°C.

-

-

Intermediate Dilution (The "Step-Down"):

-

Do not dilute directly from 10 mM DMSO into aqueous buffer. This causes "crashing out."

-

Prepare a 100x concentration series in 100% DMSO first.

-

-

Acoustic Dispensing (Recommended): Use an Echo® Liquid Handler to transfer nanoliter volumes of DMSO stock directly to the assay plate. This avoids compound loss due to sticking to plastic pipette tips.

-

Manual Alternative: If acoustic dispensing is unavailable, dilute 100x DMSO stocks 1:25 into Assay Buffer (yielding 4x compound in 4% DMSO), mix rapidly, and immediately transfer to the assay plate.

Primary Biochemical Assay: TR-FRET (LanthaScreen™)

Method Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence intensity because it is ratiometric, correcting for the potential autofluorescence of the benzodioxole scaffold.

Protocol B: Kinetic Binding Assay (IC50 Determination)

Reagents:

-

Kinase of interest (e.g., B-RAF V600E, VEGFR2).

-

Alexa Fluor® 647-labeled Tracer (ATP-competitive).

-

Europium-labeled anti-tag antibody.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical).

Workflow:

-

Plate Prep: Dispense 10 nL of compound (in DMSO) into a 384-well low-volume white plate.

-

Enzyme Addition: Add 5 µL of Kinase/Antibody mix (2x final concentration).

-

Pre-Incubation (CRITICAL):

-

Seal plate and incubate for 60 minutes at Room Temperature (RT).

-

Why? Benzodioxole ureas are slow-binding. Without this step, IC50 values will be right-shifted (less potent).

-

-

Tracer Addition: Add 5 µL of Tracer (2x final concentration, typically near

). -

Equilibration: Incubate for 60 minutes at RT.

-

Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

-

Excitation: 337 nm (Laser) or 340 nm (Flash).

-

Emission 1: 665 nm (Acceptor).

-

Emission 2: 615 nm (Donor).

-

-

Calculation: Calculate TR-FRET Ratio =

.

Figure 2: TR-FRET Workflow emphasizing the mandatory pre-incubation step for Type II inhibitors.

Validation & Artifact Control

Benzodioxole ureas are hydrophobic. You must prove that inhibition is specific and not due to the compound forming sticky aggregates that sequester the enzyme.

Protocol C: Detergent Sensitivity Test (Promiscuity Check)

Run the IC50 assay in two parallel conditions:

-

Standard Condition: 0.01% Brij-35 or Triton X-100 (Standard detergent).

-

High-Detergent Condition: 0.1% Triton X-100.

Interpretation:

-

True Inhibitor: IC50 remains constant between conditions.

-

Aggregator (Artifact): IC50 shifts significantly (>3-fold) or activity is lost in high detergent (detergent breaks up the aggregates).

Data Analysis & Interpretation

Quantitative Metrics Table

| Parameter | Benzodioxole Urea Characteristic | Interpretation |

| IC50 Shift | +Pre-incubation vs. No Pre-incubation | A shift > 5-fold indicates slow binding (Type II mechanism). |

| Hill Slope | ~1.0 | Ideal 1:1 binding stoichiometry. |

| Hill Slope | > 2.0 or < 0.5 | Warning sign of aggregation, precipitation, or assay interference. |

| Residence Time | High (Long) | Desirable for efficacy; correlates with the stability of the DFG-out complex. |

Calculation of Residence Time (Optional but Recommended)

For lead compounds, perform a Jump Dilution experiment:

-

Incubate Enzyme + Inhibitor (at 10x IC50) for 1 hour.

-

Rapidly dilute mixture 100-fold into buffer containing ATP/Substrate.

-

Monitor enzymatic activity continuously.

-

Recovery of activity over time allows calculation of

(dissociation rate).[1]

Troubleshooting Guide

Issue: High Variation between Replicates

-

Cause: Compound precipitation in the well.

-

Solution: Check the plate under a microscope. If crystals are visible, lower the top concentration or increase DMSO to 2% (if enzyme tolerates).

Issue: Low Signal-to-Background

-

Cause: Benzodioxole quenching fluorescence.

-

Solution: Switch from TR-FRET to ADP-Glo™ (Luminescence) . Benzodioxoles rarely interfere with luciferase-based readouts.

Issue: "Flat" Dose-Response (No complete inhibition)

-

Cause: Solubility limit reached before IC100.

-

Solution: Do not force the curve fit to 0. Fix the bottom asymptote only if physically justified. Report "IC50 > [Max Soluble Conc]".

References

-

Copeland, R. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health.[2] Link

-

Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for IRAK4 Application Note. Link

-

Simeonov, A., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Link

-

Laufer, S. A., et al. (2014). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. Measuring Kinase Inhibitor Residence Times using Transcreener ADP2 FP Assay. Link

Sources

Application Note: Strategic Design and Evaluation of Benzodioxole-Based Anti-Inflammatory Therapeutics

Abstract & Introduction

The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for catechol and methoxyphenyl moieties. While found in potent natural products like podophyllotoxin and piperine, its application in anti-inflammatory drug design requires a nuanced balance between binding affinity and metabolic stability.

This guide details the rational design of benzodioxole derivatives targeting the NF-κB and COX-2 pathways, provides a validated protocol for screening anti-inflammatory activity in RAW 264.7 macrophages, and addresses the critical liability of cytochrome P450 (CYP) inhibition inherent to this scaffold.

Rational Design & SAR Strategy

The benzodioxole ring is often employed to restrict the conformation of dialkoxy substituents, enhancing lipophilicity and membrane permeability. However, the methylene bridge is a metabolic "soft spot."

Structure-Activity Relationship (SAR) Logic

Effective design requires modification at three key vectors:

-

The Methylene Bridge (C2): The primary site of metabolic activation. Unsubstituted bridges lead to "mechanism-based inactivation" (MBI) of CYP450s.

-

Aromatic Substitution (C5/C6): Critical for hydrophobic interactions with the binding pockets of COX-2 or the IKK complex.

-

Linker/Tail Region: Determines solubility and target selectivity.

Figure 1: SAR logic for benzodioxole optimization. Note the critical decision point at the C2 position to mitigate metabolic toxicity.

Chemical Synthesis Strategy

A robust method for generating the benzodioxole ring from catechol precursors involves methylenation using dihalomethanes.

Protocol: Methylenation of Catechols

Reagents: Catechol derivative (1 eq), Dibromomethane (1.5 eq),

-

Setup: Dissolve the catechol derivative in anhydrous DMF under an inert atmosphere (

). -

Base Addition: Add anhydrous potassium carbonate (

). Stir for 30 min to generate the diphenoxide anion. -

Cyclization: Add dibromomethane (

) dropwise.-

Note:

is preferred over dichloromethane (

-

-

Workup: Pour into ice water, extract with ethyl acetate, and wash with brine.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography.

In Vitro Biological Evaluation: The RAW 264.7 Model

The gold standard for initial anti-inflammatory screening is the inhibition of Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1][2]

Reagent Preparation Table

| Reagent | Concentration | Preparation Notes | Storage |

| Griess Reagent A | 1% Sulfanilamide | Dissolve in 5% Phosphoric Acid ( | |

| Griess Reagent B | 0.1% NED | N-(1-naphthyl)ethylenediamine dihydrochloride in | |

| LPS Stock | 1 mg/mL | Dissolve LPS (E. coli O111:B4) in PBS. | |

| Positive Control | 10 mM | Dexamethasone or Indomethacin in DMSO. |

Step-by-Step Screening Protocol

Objective: Determine

Step 1: Cell Seeding

-

Harvest RAW 264.7 cells (passage 3–10).

-

Seed at

cells/well in 96-well plates using DMEM + 10% FBS. -

Incubate for 24h at

, 5%

Step 2: Compound Treatment (Pre-incubation)

-

Remove old media.[1]

-

Add 100 µL of fresh media containing test compounds (Range: 0.1 – 50 µM).

-

Control Wells: Vehicle (DMSO < 0.1%), Positive Control (Dexamethasone).

-

Incubate for 1 hour prior to stimulation.

-

Why? Pre-incubation allows the compound to enter the cell and engage intracellular targets (e.g., IKK, COX-2) before the inflammatory cascade initiates.

-

Step 3: Inflammatory Stimulation

Step 4: Griess Assay (NO Detection) [3]

-

Transfer 100 µL of supernatant to a fresh 96-well plate.

-

Add 50 µL Griess Reagent A + 50 µL Griess Reagent B.

-

Incubate 10 mins at Room Temp (Protect from light).

-

Read Absorbance: 540 nm using a microplate reader.

-

Calculation: Quantify nitrite concentration using a

standard curve.[1]

Step 5: Viability Check (Mandatory)

-

Remove remaining supernatant from the original cell plate.

-

Perform MTT or CCK-8 assay to ensure reduced NO is not due to cell death.

-

Criteria: Discard compounds showing >20% cytotoxicity at active concentrations.

Mechanistic Validation: The NF-κB Pathway

Benzodioxole derivatives frequently act by inhibiting the NF-κB signaling cascade. The diagram below illustrates the specific intervention points.

Figure 2: Mechanism of Action.[5][6] Benzodioxole agents typically inhibit IKK phosphorylation or directly block p65 nuclear translocation.

Critical ADME Consideration: CYP Inhibition

The "Gotcha": Researchers must be aware that the benzodioxole moiety is a structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Mechanism:

-

CYP450 oxidizes the methylene bridge (

). -

This generates a reactive carbene intermediate.

-

The carbene coordinates irreversibly with the P450 heme iron (Fe), forming a complex with a characteristic absorption at 455 nm (Metabolite-Intermediate Complex).

Mitigation Strategy:

-

Fluorination: Replacing hydrogens on the methylene bridge with fluorine (2,2-difluoro-1,3-benzodioxole) prevents hydrogen abstraction, blocking carbene formation while maintaining bioisosteric shape [4].

-

Steric Bulk: Introducing bulky groups at the ortho position of the benzene ring can sterically hinder CYP access to the methylene bridge.

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

-

Benzodioxole Anti-inflammatory Activity: Abdellatif, K. R. A., et al. (2017).[7] Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition.[7] Archiv der Pharmazie. Link

-

RAW 264.7 Protocol: Bio-Protocol. (2025). Determination of NO Production in RAW 264.7 Macrophages. Bio-protocol. Link

-

CYP Inhibition Mechanism: Murray, M. (2000). Mechanisms of inhibitory cytochrome P450 interactions. Drug Metabolism Reviews. Link

-

NF-κB Pathway Inhibition: Bremner, P., & Heinrich, M. (2002). Natural products as targeted modulators of the nuclear factor-κB pathway.[8] Journal of Pharmacy and Pharmacology. Link

Sources

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of Urea Derivatives in Cell Culture Media

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet vexing issue in cell culture experiments: the precipitation of urea derivatives. As compounds with diverse applications in drug discovery, understanding their behavior in physiological media is critical for obtaining reliable and reproducible results. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I've just added my urea derivative stock solution to the cell culture medium, and it immediately turned cloudy. What's happening?

This is a classic case of "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment like cell culture medium, where its solubility is much lower.[1] This sudden change in solvent polarity causes the compound to crash out of solution. The localized high concentration of the organic solvent can also contribute to this phenomenon.[1]

Q2: My urea derivative solution was clear initially, but after a few hours of incubation at 37°C, I see a precipitate. Why did this happen?

This delayed precipitation can be due to several factors:

-

Temperature Effects: While warming media can sometimes aid solubility, some compounds are less stable or soluble at 37°C over extended periods.[1]

-

pH Instability: Cellular metabolism can alter the pH of the medium over time.[1] Urea and its derivatives can be sensitive to pH changes, which can affect their ionization state and, consequently, their solubility.[2][3] Urea itself is most stable in a pH range of 4-8.[2]

-

Interaction with Media Components: Urea derivatives can interact with salts, proteins (especially in serum-containing media), and other components, leading to the formation of insoluble complexes.[1][4] The urea functionality is known to form hydrogen bonds and engage in interactions with aromatic amino acid residues in proteins.[5][6]

-

Evaporation: Evaporation from the culture vessel can increase the concentration of your compound, potentially exceeding its solubility limit.[1][7]

Q3: Can the type of urea derivative I'm using affect its solubility?

Absolutely. The structure of the urea derivative plays a significant role in its physicochemical properties. For instance, disrupting the planarity of the urea molecule by adding substituents can enhance water solubility by reducing crystal packing energy.[5] The nature of the aliphatic or aromatic groups attached to the urea nitrogen atoms also affects self-association and solubility.[5] Generally, the solubilizing effect of simple urea analogues follows the trend: butylurea > ethylurea > methylurea > urea.[5]

Q4: How can I determine the maximum soluble concentration of my urea derivative in my specific cell culture medium?

You should perform a solubility test. This involves preparing serial dilutions of your compound in the exact cell culture medium you plan to use for your experiment. After a relevant incubation period (e.g., 2-4 hours at 37°C), visually inspect the solutions for any signs of precipitation.[1] The highest concentration that remains clear is the approximate maximum soluble concentration.[1] For a more quantitative assessment, you can measure the turbidity of the solutions using a spectrophotometer.[8]

In-Depth Troubleshooting Guides

Scenario 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation, the primary cause is likely exceeding the compound's aqueous solubility. Here’s a systematic approach to resolving this issue.

Caption: Workflow for troubleshooting immediate precipitation.

-

Reduce the Final Concentration: This is the most straightforward solution. Lower the final concentration of your urea derivative in the culture medium to a level below its solubility limit.[1]

-

Optimize the Addition Method:

-

Modify the Stock Solution:

-

Use a Lower Stock Concentration: Preparing a more dilute stock solution can help. A larger volume of a more dilute stock can be added more slowly and mixed more effectively.[1]

-

Consider Alternative Solvents: While DMSO is common, it's not always optimal. For some compounds, ethanol or other organic solvents might be more suitable. However, always be mindful of the final solvent concentration in your culture, which should typically be less than 0.5% to avoid cytotoxicity.[10]

-

Scenario 2: Delayed Precipitation During Incubation

Delayed precipitation points to issues with compound stability or interactions within the complex environment of the cell culture medium over time.

Caption: Workflow for troubleshooting delayed precipitation.

-

Evaluate pH Stability: Monitor the pH of your culture medium over the course of the experiment. If you observe a significant pH shift, consider using a medium with a more robust buffering system.[1]

-

Consider Serum Interactions: Serum proteins are a common cause of compound precipitation.[1] Urea derivatives are known to interact with proteins like albumin.[4][11][12]

-

Try reducing the serum concentration.

-

If your cells can tolerate it, switch to a serum-free medium.[1]

-

-

Investigate Media Component Interactions: Certain components of basal media, such as salts, can interact with your compound.[13] If you suspect this is the case, you may need to test different media formulations.

-

Consider Formulation Strategies: For particularly challenging compounds, the use of solubilizing agents or precipitation inhibitors like HPMC, PVP, or PEG might be necessary, though their effects on your specific cell model would need to be validated.[14]

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution of a urea derivative, which is typically a powder, for use in cell culture.

Materials:

-

Urea derivative powder

-

Sterile, anhydrous DMSO

-

Sterile microcentrifuge tubes or glass vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), aseptically weigh the desired amount of the urea derivative powder and transfer it to a sterile tube or vial.[9][15]

-

Calculate the volume of DMSO required to achieve the desired stock concentration.

-

Add the calculated volume of sterile DMSO to the powder.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if the compound is not temperature-sensitive.[8][9]

-

Visually inspect the solution to ensure no particulates are present.[1]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the specific compound.[10]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol provides a method to empirically determine the solubility limit of your urea derivative in your specific experimental medium.

Materials:

-

Urea derivative stock solution (from Protocol 1)

-

Complete cell culture medium (the same formulation used in your experiments)

-

Sterile microcentrifuge tubes or a 96-well plate

-

Incubator (37°C, 5% CO2)

Procedure:

-

Pre-warm the complete cell culture medium to 37°C.

-

Prepare a series of dilutions of your urea derivative stock solution directly in the pre-warmed medium. For example, you can perform a two-fold serial dilution.

-

Include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration).

-

Incubate the dilutions for a period relevant to your experiment (e.g., 2, 4, or 24 hours) at 37°C and 5% CO2.

-

After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). A microscope can be used for more sensitive detection.

-

The highest concentration that remains completely clear is your approximate maximum soluble concentration. It is advisable to work at or below this concentration in your experiments.[1]

Data Summary

Table 1: Factors Influencing Urea Derivative Precipitation in Cell Culture

| Factor | Causality | Recommended Action |

| Solvent Shock | Rapid change in solvent polarity upon dilution of organic stock in aqueous media.[1] | Reduce final concentration, use a more dilute stock solution, add stock solution slowly with mixing.[1] |

| Temperature | Some compounds have lower solubility or stability at 37°C over time.[1] | Confirm compound stability at 37°C; if unstable, consider shorter incubation times. |

| pH | Cellular metabolism can alter media pH, affecting compound ionization and solubility.[1][3] | Monitor media pH; use a more robustly buffered medium if necessary.[1] |

| Serum Proteins | Urea derivatives can bind to serum proteins, leading to the formation of insoluble complexes.[1][4] | Reduce serum concentration or switch to a serum-free medium.[1] |

| Media Salts | High concentrations of salts in the medium can interact with the compound, causing it to precipitate.[13] | Test alternative media formulations with different salt compositions. |

| Evaporation | Water loss from the culture vessel increases the compound concentration above its solubility limit.[1][7] | Ensure proper incubator humidity and seal culture vessels appropriately.[7] |

References

-

Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

-

Ghosh, K., et al. (2019). Exploring the potential of a urea derivative: an AIE-luminogen and its interaction with human serum albumin in aqueous medium. RSC Advances. Retrieved from [Link]

-

BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

-

Lin, C., et al. (2014). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Nanomaterials. Retrieved from [Link]

-

Wikipedia. (n.d.). Urea. Retrieved from [Link]

-

Saeed, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Goyal, B., et al. (2020). Urea-aromatic interactions in biology. Journal of Biosciences. Retrieved from [Link]

-

Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

-

Mir, M. A., et al. (2007). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

-

ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

-

Simpson, R. B., & Kauzmann, W. (1953). Denaturation of globular proteins. I. The interaction of urea and thiourea with bovine plasma albumin. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (2024). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Retrieved from [Link]

-

PubMed. (2025). Molecular mechanisms underlying the effects of urea and the structural dynamics of bovine serum albumin. Retrieved from [Link]

-

YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

-

ResearchGate. (2025). Drug Precipitation Inhibitors in Supersaturable Formulations. Retrieved from [Link]

-

Ureakool. (n.d.). Urea pH in Water: What You Need to Know. Retrieved from [Link]

-

MDPI. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

-

MDPI. (2025). A Precipitation-Based Process to Generate a Solid Formulation of a Therapeutic Monoclonal Antibody: An Alternative to Lyophilization. Retrieved from [Link]

-

ResearchGate. (2018). novel Urea, thiourea and selenourea derivatives of diselenides: synthesis and leishmanicidal activity. Retrieved from [Link]

-

MDPI. (2022). Soil Moisture and Temperature Effects on Granule Dissolution and Urease Activity of Urea with and without Inhibitors—An Incubation Study. Retrieved from [Link]

-

UCL Discovery. (2017). Protein Precipitation for the Purification of Therapeutic Proteins. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Retrieved from [Link]

-

ResearchGate. (2018). Quantitative determination of urea concentrations in cell culture medium. Retrieved from [Link]

-

PubMed. (2018). Quantitative determination of urea concentrations in cell culture medium. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea pH in Water: What You Need to Know [jinjiangmelamine.com]

- 4. Exploring the potential of a urea derivative: an AIE-luminogen and its interaction with human serum albumin in aqueous medium - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea-aromatic interactions in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 8. researchgate.net [researchgate.net]

- 9. emulatebio.com [emulatebio.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Molecular mechanisms underlying the effects of urea and the structural dynamics of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellculturedish.com [cellculturedish.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

Technical Support Center: Optimizing Recrystallization Solvents for N,N'-Disubstituted Ureas

Welcome to the technical support center for the purification of N,N'-disubstituted ureas. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials from this versatile class of compounds. Here, we move beyond generic protocols to address the specific nuances of N,N'-disubstituted ureas, focusing on the scientific principles that govern solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallizing my N,N'-disubstituted urea so much harder than recrystallizing simple, unsubstituted urea?

A: The difficulty arises from fundamental changes in molecular structure and intermolecular forces. Unlike simple urea, which has a high density of hydrogen bond donors (four N-H bonds) and is highly polar, N,N'-disubstituted ureas present a more complex challenge:

-

Reduced Hydrogen Bonding Capability: Substitution on the nitrogen atoms reduces the number of N-H donors available for forming the strong, predictable hydrogen-bonded networks seen in simple urea crystals. This alters the crystal packing and solubility characteristics significantly.[1][2]

-

Steric Hindrance: Bulky substituents (e.g., phenyl, tert-butyl groups) can sterically hinder the formation of well-ordered crystal lattices, making the compound either amorphous or poorly crystalline.[2]

-

Variable Polarity: The substituents dictate the overall polarity of the molecule. An N,N'-diphenylurea is significantly less polar than an N,N'-dimethylurea, meaning a solvent that works for one will likely fail for the other. The "like dissolves like" principle is paramount.[3]

Q2: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is highly undesirable as the oil acts as a solvent for impurities, which then get trapped when the oil eventually solidifies.

Causality & Solutions:

-

High Solute Concentration/Rapid Cooling: The solution is too supersaturated, or the cooling is too rapid, not allowing enough time for nucleation and ordered crystal growth.

-

Solution: Reheat the solution to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly reduce the saturation, and allow the flask to cool much more slowly. Insulating the flask can promote gradual cooling.[4]

-

-

Inappropriate Solvent: The boiling point of your solvent may be higher than the melting point of your compound.

-

Solution: Choose a solvent with a lower boiling point.

-

-

Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of it oiling out.

-

Solution: If the oil solidifies, you may need to re-attempt the recrystallization, perhaps with a different solvent system or after a preliminary purification step like a silica plug.

-

Q3: I've tried several solvents, but nothing works. What's my next step?

A: When a single solvent fails, a mixed-solvent system is the logical next step. This technique uses two miscible solvents: one in which your compound is highly soluble (the "solvent" or "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[5]

The strategy is to dissolve the compound in a minimum amount of the hot "soluble solvent" and then slowly add the "anti-solvent" to the hot solution until it just begins to turn cloudy (the point of saturation). A drop or two of the "soluble solvent" is then added to restore clarity, and the solution is allowed to cool slowly.[6][7]

Common Miscible Solvent Pairs:

-

Ethanol-Water

-

Acetone-Water

-

Ethyl Acetate-Hexane

-

Toluene-Hexane

-

Dichloromethane-Hexane

Caution: Be mindful of the boiling points when mixing solvents. Adding a low-boiling solvent like diethyl ether to hot acetone can cause it to boil instantly and dangerously.[6]

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to overcoming common recrystallization hurdles.

Problem 1: Poor or No Crystal Formation Upon Cooling

Even in a supersaturated solution, the kinetic barrier to crystal nucleation can sometimes prevent crystallization.

Diagnostic Workflow:

Sources

- 1. The impact of modular substitution on crystal packing: the tale of two ureas - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 7. ocw.mit.edu [ocw.mit.edu]

Technical Guide: Stability of Benzodioxole Ring Under Oxidative Stress

This is an advanced technical guide designed for researchers and drug development scientists. It addresses the stability profile of the 1,3-benzodioxole (methylenedioxyphenyl) ring, focusing on its unique susceptibility to specific oxidative mechanisms in metabolic and chemical environments.

Introduction: The Benzodioxole Paradox

The 1,3-benzodioxole ring is a privileged scaffold in medicinal chemistry, present in drugs like Tadalafil, Paroxetine, and Podophyllotoxin.[1] However, it represents a "structural alert" due to its potential for bioactivation. While chemically robust against hydrolysis and mild nucleophiles, the methylene bridge (

This guide details the mechanisms of instability, provides protocols for stress testing, and offers troubleshooting workflows for experimental artifacts.

Module 1: Metabolic Stability (The Carbene Trap)

The primary stability concern for benzodioxole-containing compounds is Mechanism-Based Inhibition (MBI) of CYP450 enzymes.

The Mechanism: Carbene Formation

Unlike standard hydroxylation, the oxidation of the benzodioxole methylene carbon by CYP enzymes (specifically CYP3A4, CYP2D6, and CYP1A2) does not lead to a stable alcohol. Instead, it proceeds via a hydrogen abstraction to form a reactive carbene intermediate.

-

The Trap: This carbene acts as a potent ligand, coordinating covalently to the ferrous (

) heme iron of the CYP enzyme. -

The Consequence: This forms a Metabolic Intermediate Complex (MIC) , which is quasi-irreversible. The enzyme is effectively "dead," leading to non-linear pharmacokinetics and drug-drug interactions (DDIs).

-

Spectral Signature: The MIC displays a characteristic split Soret band with a peak at 455 nm (the "455 nm complex").

Visualization: CYP-Mediated Bioactivation Pathway

Figure 1: Mechanism of CYP450 inactivation by benzodioxole derivatives. The formation of the carbene-heme complex is the critical instability event.

Module 2: Chemical Stability & Stress Testing

While metabolically labile, the benzodioxole ring is chemically stable under standard storage conditions. However, it degrades rapidly under radical oxidative stress .

Chemical Vulnerabilities

| Stress Condition | Stability | Mechanism / Outcome |

| Acid/Base (pH 1-10) | High | Stable. Unlike acetals, the aromatic fusion stabilizes the ring against hydrolysis. |

| Hydrogen Peroxide ( | Moderate | Stable to |

| Hydroxyl Radical ( | Low | Rapid cleavage. The methylene hydrogens are readily abstracted by radicals, leading to ring opening and catechol formation . |

| Light (UV) | Moderate | Potential for radical formation if stored in solution. Protect from light. |

| DMSO Solution | High | Stable in DMSO unless strong oxidants or transition metals are present. |

Protocol: Chemical Oxidation Stress Test (Fenton)

Use this assay to determine if your compound will degrade into reactive catechols under radical stress (mimicking high oxidative stress in vivo or shelf degradation).

Reagents:

-

Test Compound (

) -

Ascorbic Acid (

) -

(

-

(

-

Buffer: Phosphate buffer (pH 7.4)

Procedure:

-

Prepare: Mix Test Compound in buffer with Ascorbic Acid and

. -

Initiate: Add

to start the Fenton reaction (generates hydroxyl radicals). -

Incubate: 30 minutes at 37°C.

-

Terminate: Add Methanol (quenches radicals).

-

Analyze: LC-MS/MS. Look for M-12 (loss of C) or M+2 (hydrolysis to catechol) peaks.

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to troubleshoot unexpected instability or inhibition data.

Figure 2: Troubleshooting workflow for distinguishing mechanism-based inhibition from standard instability.

Frequently Asked Questions

Q: Why does my benzodioxole compound show time-dependent inhibition (TDI) in microsomes? A: This is the classic "Carbene Trap." The CYP enzyme oxidizes the methylene bridge to a carbene, which covalently binds the heme iron. This accumulates over time, making the inhibition appear stronger as the pre-incubation time increases.

-

Action: Calculate the

and

Q: Is the benzodioxole ring stable in DMSO stocks? A: Yes, generally. However, if the compound contains trace metal impurities (Fe, Cu), "autoxidation" can occur over months, leading to ring opening.

-

Action: Store DMSO stocks at -20°C and protect from light. If the solution turns slightly brown/pink, check for catechol oxidation products (quinones).

Q: My compound is toxic in cell assays but clean in specific target assays. Why?

A: If the ring opens to a catechol , the catechol can undergo redox cycling (oxidizing to o-quinone and reducing back), generating Hydrogen Peroxide (

-

Action: Add Catalase (an enzyme that breaks down

) to the cell media. If toxicity disappears, it was an artifact of redox cycling, not target engagement.

Q: Can I replace the benzodioxole to fix metabolic instability? A: Yes. Common bioisosteres that avoid the "carbene trap" include:

-